molecular formula C11H10FN3OS2 B5587737 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Cat. No.: B5587737
M. Wt: 283.3 g/mol
InChI Key: IAPGOVGLYVWMDZ-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with thiosemicarbazide to form the intermediate 3-fluorobenzoylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired thiadiazole derivative . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide

Uniqueness

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is unique due to the presence of both the ethylthio group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potency and selectivity in various applications .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS2/c1-2-17-11-15-14-10(18-11)13-9(16)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPGOVGLYVWMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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